molecular formula C15H16Cl3N5 B1680975 Sipatrigine CAS No. 130800-90-7

Sipatrigine

Cat. No. B1680975
M. Wt: 372.7 g/mol
InChI Key: PDOCBJADCWMDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sipatrigine, also known as BW 619C89, is a neuroprotective agent . It is a substituted pyrimidine derived from lamotrigine . It attenuates glutamate release in vitro and in vivo, probably as a result of sodium and calcium channel inhibition .


Synthesis Analysis

Sipatrigine was derived from a series of phenyl triazines typified by the antiepileptic agent lamotrigine .


Molecular Structure Analysis

The molecular formula of Sipatrigine is C15H16Cl3N5 . It is a substituted pyrimidine . The X-ray crystallographic structures of Sipatrigine have been reported .


Chemical Reactions Analysis

Sipatrigine is known to inhibit glutamate release, probably as a result of sodium and calcium channel inhibition . It consistently reduces cortical infarct volume in rodent models of global, permanent focal, and transient focal ischemia .


Physical And Chemical Properties Analysis

The molecular weight of Sipatrigine is 372.68 . It is soluble in DMSO and ethanol . The boiling point is predicted to be 531.1±60.0 °C and the density is predicted to be 1.419±0.06 g/cm3 .

Scientific Research Applications

Neuroprotective Properties and Electrophysiological Effects

Electrophysiological Characteristics Sipatrigine, a derivative of the antiepileptic agent lamotrigine, exhibits potent neuroprotective properties. In a study focusing on its electrophysiological impacts, sipatrigine demonstrated the ability to reduce the number of action potentials in rat corticostriatal slices and isolated striatal neurons, pointing towards its role in modulating neuronal excitability. It preferentially blocked action potentials, especially during the latter part of a depolarizing current pulse, and also inhibited tetrodotoxin-sensitive sodium currents in neurons. This blockade was dependent on the membrane potential and frequency of activation, indicating a nuanced influence on neuronal function. The amplitude of excitatory postsynaptic potentials was also depressed by sipatrigine, primarily by modulating postsynaptic sites rather than altering synaptic release mechanisms. This comprehensive modulation of sodium channels and excitatory transmission might be fundamental to the neuroprotective efficacy of sipatrigine observed in models of cerebral ischemia and head injury (Calabresi et al., 2000).

Neuroprotective Efficacy and Mechanisms Sipatrigine is recognized for its neuroprotective capabilities in models of cerebral ischemia. Its ability to attenuate glutamate release, likely through sodium and calcium channel inhibition, is noteworthy. This compound consistently reduces cortical infarct volume in various rodent models of ischemia, highlighting its potential as a therapeutic agent for neuroprotection. Moreover, sipatrigine's inhibition of both native neuronal sodium and calcium channels, with the potency increasing under conditions of high action potential firing frequencies and depolarized resting voltage, underscores its mechanistic versatility. These properties may explain its efficacy in preclinical models and open avenues for exploring its therapeutic potential in human neurological conditions (Hainsworth et al., 2006).

Neuroprotective Potential in Specific Neural Pathologies

Protection Against Ischemic Damage In a study assessing the impact of sipatrigine on different neural cell types during transient focal cerebral ischemia in rats, sipatrigine significantly reduced the damage to neuronal perikarya and oligodendrocytes. However, its effect on axonal damage was minimal. This differential protection suggests that sipatrigine might selectively shield certain neural components from ischemic damage, offering a nuanced approach to neuroprotection in focal cerebral ischemia (McCracken et al., 2003).

Potential Therapeutic Implications Beyond Neuroprotection

Potential in Treating Depression Sipatrigine, by virtue of its antagonism of the TREK-1 channel and inhibition of glutamate release, might have therapeutic implications for major depressive and bipolar disorders. The antagonistic effect on TREK-1, coupled with glutamate release inhibition, aligns with the therapeutic mechanisms of some antidepressants. This suggests that sipatrigine could be a promising candidate for further evaluation in treating depression-related conditions, although rigorous clinical validation is required (Tsai, 2008).

Structural Insights and Binding Mechanisms

Crystallographic Structures and Drug Design Detailed crystallographic studies of sipatrigine have provided insights into its neuroprotective properties. The structural data derived from X-ray crystallography offer a valuable foundation for binding and modeling studies, crucial for understanding the drug's actions and designing further derivatives with enhanced efficacy and specificity (Palmer et al., 2007).

Safety And Hazards

Sipatrigine is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl3N5/c1-22-2-4-23(5-3-22)15-20-8-11(14(19)21-15)10-6-9(16)7-12(17)13(10)18/h6-8H,2-5H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOCBJADCWMDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC(=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156750
Record name Sipatrigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sipatrigine

CAS RN

130800-90-7
Record name Sipatrigine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130800-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sipatrigine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130800907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sipatrigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIPATRIGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON9AVW1T3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sipatrigine
Reactant of Route 2
Reactant of Route 2
Sipatrigine
Reactant of Route 3
Reactant of Route 3
Sipatrigine
Reactant of Route 4
Reactant of Route 4
Sipatrigine
Reactant of Route 5
Sipatrigine
Reactant of Route 6
Reactant of Route 6
Sipatrigine

Citations

For This Compound
424
Citations
AH Hainsworth, A Stefani, P Calabresi… - CNS Drug …, 2000 - Wiley Online Library
… Sipatrigine is a substituted pyrimidine derived from … In monkeys, CNS penetration by sipatrigine was rapid and the steady state … In electrophysiological studies, sipatrigine inhibited native …
Number of citations: 33 onlinelibrary.wiley.com
P Calabresi, A Stefani, GA Marfia, AH Hainsworth… - Experimental …, 2000 - Elsevier
… electrophysiological effects of sipatrigine utilizing intracellular … recorded neurons was reduced by sipatrigine (EC50 4.5 M). … Sipatrigine also inhibited tetrodotoxinsensitive sodium (Na ) …
Number of citations: 12 www.sciencedirect.com
AH Hainsworth, NCL McNaughton… - European journal of …, 2003 - Elsevier
Relatively little has been published on the pharmacology of R-type and T-type Ca 2+ channels. Here, whole-cell Ca 2+ channel currents were recorded from human embryonic kidney …
Number of citations: 72 www.sciencedirect.com
KW Muir, L Holzapfel, KR Lees - Cerebrovascular diseases, 2000 - karger.com
… patients stopped the sipatrigine infusion early due … sipatrigine and in no placebo patients. Nausea, vomiting, infusion site reactions, and hyponatremia were also commoner in sipatrigine …
Number of citations: 70 karger.com
HJ Meadows, CG Chapman, DM Duckworth… - Brain research, 2001 - Elsevier
We have cloned and functionally expressed the human orthologue of the mouse TRAAK gene. When cDNA for hTRAAK is expressed in either Xenopus oocytes or HEK293 cells it forms …
Number of citations: 78 www.sciencedirect.com
NCL McNaughton, AH Hainsworth, PJ Green… - …, 2000 - Elsevier
T-type Ca 2+ currents were recorded in 2 mM Ca 2+ from HEK 293 cells stably expressing recombinant low-voltage-activated Ca 2+ channel subunits. Current–voltage relationships …
Number of citations: 32 www.sciencedirect.com
AH Hainsworth, F Spadoni, F Lavaroni, G Bernardi… - …, 2001 - Elsevier
… We hypothesized that sipatrigine in its monovalent cationic form blocks the open HVA calcium channel (Stefani et al., 1998). The sipatrigine molecule has two protonation sites (Fig. 1; …
Number of citations: 26 www.sciencedirect.com
JK Callaway, M Castillo-Melendez, SF Giardina… - …, 2004 - Elsevier
Sodium channel blockers are neuroprotective against cerebral ischemia in animal models. A novel neuroprotective compound AM-36, when screened for activity at the most common …
Number of citations: 26 www.sciencedirect.com
RA Palmer, BS Potter, MJ Leach… - Journal of Chemical …, 2007 - Springer
Drugs based on 5-phenyl-2,4 diamino pyrimidine and 6-phenyl-1,2,4 triazine derivatives are well known for their effects on the central nervous system. The study presented here …
Number of citations: 11 link.springer.com
Z Gao, JT Milnes, SCM Choisy… - Clinical and …, 2005 - Wiley Online Library
… concerning the effects of sipatrigine on cardiac ion … by sipatrigine, demonstrating the drug to be a relatively broad‐spectrum blocker of cation channels in the heart. However, sipatrigine …
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.